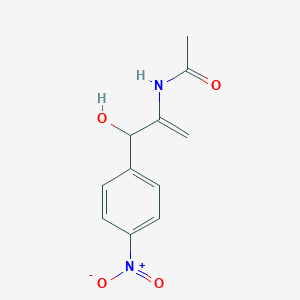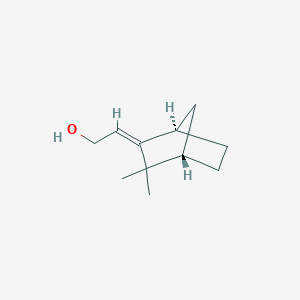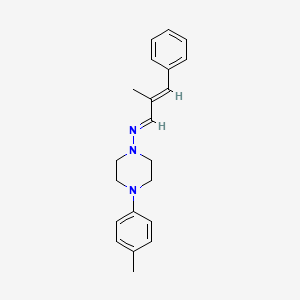
2-Acetamido-1-hydroxy-1-(4-nitrophenyl)-2-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-1-hydroxy-1-(4-nitrophenyl)-2-propene is an organic compound characterized by the presence of an acetamido group, a hydroxyl group, and a nitrophenyl group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-1-hydroxy-1-(4-nitrophenyl)-2-propene typically involves the following steps:
Hydroxylation: The addition of a hydroxyl group, which can be accomplished through various methods, including the use of hydrogen peroxide or other oxidizing agents.
Propene Formation: The formation of the propene backbone, which may involve the use of base-catalyzed elimination reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration, acetylation, and hydroxylation processes, often using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group may be oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetamido group can participate in substitution reactions, where it may be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Acetamido-1-hydroxy-1-(4-nitrophenyl)-2-propene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Acetamido-1-hydroxy-1-(4-nitrophenyl)-2-propene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-1-hydroxy-1-(3-nitrophenyl)-2-propene: Similar structure but with the nitro group in a different position.
2-Acetamido-1-hydroxy-1-(4-chlorophenyl)-2-propene: Similar structure but with a chloro group instead of a nitro group.
2-Acetamido-1-hydroxy-1-(4-methylphenyl)-2-propene: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2-Acetamido-1-hydroxy-1-(4-nitrophenyl)-2-propene is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the nitro group in the para position relative to the hydroxyl group can significantly influence its reactivity and interactions with other molecules.
Properties
CAS No. |
100061-01-6 |
|---|---|
Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
N-[3-hydroxy-3-(4-nitrophenyl)prop-1-en-2-yl]acetamide |
InChI |
InChI=1S/C11H12N2O4/c1-7(12-8(2)14)11(15)9-3-5-10(6-4-9)13(16)17/h3-6,11,15H,1H2,2H3,(H,12,14) |
InChI Key |
XIFAWEQWBWGUHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=C)C(C1=CC=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Nitrophenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B11968121.png)


![(5Z)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968140.png)
![Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2E)-](/img/structure/B11968145.png)
![2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]thio}-1-(4-ethylphenyl)ethanone](/img/structure/B11968148.png)
![7-[(2-Chlorophenyl)methyl]-8-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11968158.png)
![4-{[(E)-(5-Methyl-2-furyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11968159.png)

![(5Z)-3-Isobutyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968174.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11968176.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11968190.png)
![4-Chloro-N-[3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]benzamide](/img/structure/B11968211.png)
